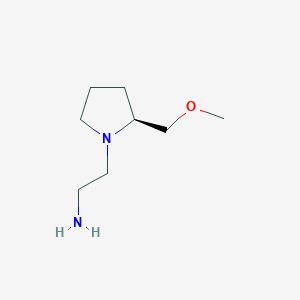

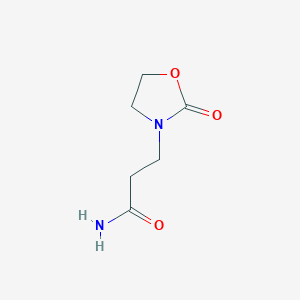

![molecular formula C11H10N4OS B2521654 N-(thiophen-2-yl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide CAS No. 1705921-15-8](/img/structure/B2521654.png)

N-(thiophen-2-yl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(thiophen-2-yl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Heterocyclic Synthesis and Structural Studies

Research has demonstrated the versatility of thiophene and pyrimidine derivatives in heterocyclic chemistry, leading to compounds with potential biological activities. For instance, studies on the synthesis of thieno[2,3-d]pyrimidines have revealed efficient methodologies for constructing these compounds, which are significant due to their presence in pharmacologically active molecules (Clark & Hitiris, 1984). Additionally, the development of 5-carboxamide-6-aryl scaffolds through the functionalization of the thieno[2,3-d]pyrimidinedione core highlights innovative synthetic approaches for creating highly substituted analogues with potential for further biological testing (O'Rourke et al., 2018).

Catalysis and Synthetic Applications

The use of nanoparticles in catalyzing the synthesis of pyrano[2,3-d]pyrimidine derivatives presents an eco-friendly and economical method. This approach not only facilitates the synthesis of novel compounds but also explores their potential as protease inhibitors, showcasing the intersection of nanotechnology and organic synthesis for pharmaceutical applications (Shehab & El-Shwiniy, 2018).

Biological Activity Studies

Research into thieno[2,3-d]pyrimidine derivatives has also included the investigation of their antimicrobial and anti-inflammatory properties. For instance, the synthesis of new thienopyrimidine derivatives as antimicrobial and anti-inflammatory agents underscores the therapeutic potential of these compounds. This research direction not only contributes to the understanding of the structure-activity relationships but also opens avenues for the development of new therapeutic agents (Tolba et al., 2018).

Optical and Electronic Properties

Studies on the electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives highlight their significance beyond biological activities. These investigations provide insights into the potential use of such compounds in optoelectronic and NLO applications, thereby broadening the scope of research on pyrimidine derivatives (Hussain et al., 2020).

Mechanism of Action

Target of Action

N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a synthetic compound that has been found to exhibit significant fungicidal activities . The primary targets of this compound are fungal phytopathogens, including oomycetes, ascomycetes, basidiomycetes, and deuteromycetes . These organisms severely threaten human health, food safety, and agriculture .

Mode of Action

It is known that the compound interacts with its targets through a series of chemical reactions . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The reaction took place via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .

Biochemical Pathways

It is known that the compound’s fungicidal activity is linked to its ability to disrupt the normal functioning of the targeted fungi .

Pharmacokinetics

It is known that the compound is soluble in most organic solvents like alcohol and ether but insoluble in water , which may influence its bioavailability.

Result of Action

The result of the action of N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is the inhibition of the growth of targeted fungi. In vivo bioassay results have shown that the compound exhibits excellent fungicidal activities against cucumber downy mildew (Pseudoperonospora cubensis) .

Safety and Hazards

Future Directions

The different halogen atoms on the 2-substituents of the inhibitors can cause differences in the positions of the 2-benzene rings and affect the interactions of the hinge region . This suggests that future research could focus on exploring the effect of different substituents on the biological activity of these compounds .

Biochemical Analysis

Biochemical Properties

Thiophene and pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties

Cellular Effects

It has been suggested that pyrimidine derivatives can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects could potentially influence cell proliferation, apoptosis, and other cellular processes.

Molecular Mechanism

It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Pyrimidine metabolism is a well-studied area, and pyrimidines are known to be involved in multiple cellular processes that maintain cell growth and metabolism .

Properties

IUPAC Name |

N-thiophen-2-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4OS/c16-11(14-10-2-1-3-17-10)15-5-8-4-12-7-13-9(8)6-15/h1-4,7H,5-6H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHPAMMSSFZGTAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=CN=C2CN1C(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

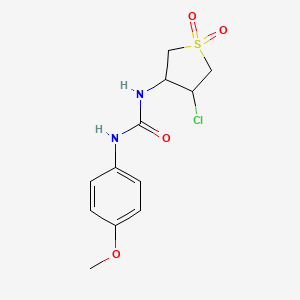

![(1-Methoxycyclobutyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2521573.png)

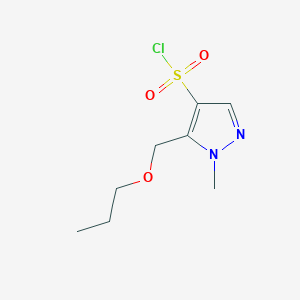

![2-[2-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2521576.png)

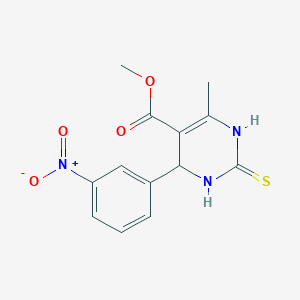

![(2E)-4-({3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl}formamido)-N-methylbut-2-enamide](/img/structure/B2521581.png)

![[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2521583.png)

![3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2521584.png)

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfonylmorpholine](/img/structure/B2521586.png)

![Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/no-structure.png)

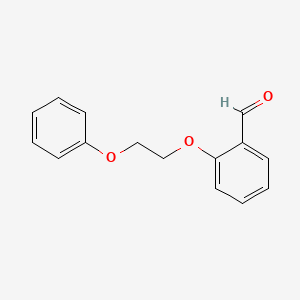

![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2521592.png)